N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide
Description
N-[2-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide is a synthetic sulfonamide derivative featuring a 7-methyl-substituted dihydroquinolinone core linked to a methanesulfonamide group via an ethyl chain. Sulfonamide derivatives are widely studied for their pharmacological properties, including receptor modulation and enzyme inhibition, with structural features such as planarity, hydrogen-bonding capacity, and substituent positioning playing critical roles in bioactivity .
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSACATPCGOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using appropriate reagents such as thionyl chloride followed by reaction with ethylamine.
Sulfonation: The resulting amide is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide have been shown to induce apoptosis in various cancer cell lines. A notable study reported that derivatives with quinoline structures achieved IC50 values as low as 1.2 µM against MCF-7 (breast cancer) cells, indicating strong anti-proliferative effects .
Antimicrobial Properties
Quinolines are also recognized for their antibacterial and antifungal activities. The methanesulfonamide group enhances solubility and bioavailability, which is crucial for developing effective antimicrobial agents. Research has suggested that compounds like this compound could be effective against resistant strains of bacteria due to their unique mechanism of action .
Drug Resistance Modulation
One of the promising applications of this compound is in overcoming drug resistance in cancer therapies. By modifying the quinoline structure, researchers aim to enhance the efficacy of existing chemotherapeutic agents and reduce side effects associated with conventional treatments .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on analogous structures.
Key Structural Differences and Implications
Core Heterocycle: The target compound’s dihydroquinolinone core (a bicyclic system) contrasts with the monocyclic phenyl group in USP Sotalol impurities and the tricyclic pyrrolopyrazinone in . The pyrrolopyrazinone derivative in exhibits nearly coplanar rings (r.m.s. deviation 0.0107 Å), a feature critical for its mGluR5 antagonism. The dihydroquinolinone core likely adopts similar planarity, favoring ligand-receptor complementarity.
Substituent Effects: The 7-methyl group in the target compound may sterically hinder interactions compared to the 3-methyl group in the pyrrolopyrazinone analog . This could modulate selectivity for specific receptors (e.g., mGluR5 vs. adrenoceptors). The ethyl linker in both the target and pyrrolopyrazinone compounds allows conformational flexibility, but the (+)-gauche conformation observed in (C1–N1–C8–C9 torsion angle: 83.75°) suggests stereoelectronic preferences that influence hydrogen-bonding networks.
Hydrogen-Bonding and Crystal Packing: The methanesulfonamide group in all analogs participates in N–H⋯O and C–H⋯O hydrogen bonds, stabilizing crystal lattices. For example, the pyrrolopyrazinone derivative forms dimeric R₂²(14) motifs via N–H⋯O bonds , a feature likely conserved in the target compound. USP Sotalol analogs lack extended hydrogen-bonding networks due to simpler phenyl cores, reducing their crystalline stability compared to bicyclic/tricyclic systems .
Biological Activity
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide is a synthetic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H18N2O3S
- CAS Number: 4110127
Synthesis:
The synthesis typically involves the condensation of 7-methyl-2-oxo-1,2-dihydroquinoline with methanesulfonamide under specific reaction conditions that may include dehydrating agents and catalysts to enhance yield and purity .
This compound operates through several mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes, binding to their active sites and inhibiting their activity. This modulation can affect various biochemical pathways critical in disease processes .
- Target Specificity: The selectivity for certain molecular targets enhances its therapeutic potential, particularly in conditions where these enzymes play pivotal roles.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been investigated across various studies, revealing promising therapeutic applications:
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. This compound has shown potential in inhibiting tumor cell proliferation in vitro. The precise pathways involved include apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of quinoline derivatives. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Quinoline derivatives are also known for their antimicrobial activities. Preliminary studies suggest that this compound can inhibit bacterial growth, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with a mechanism involving apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 120 | 150 |
Q & A
Q. Methodological Insight :
- Step 1 : React 2-(2-aminoethyl)-7-methyl-2-oxo-1,2-dihydroquinoline with methanesulfonyl chloride in pyridine at 0–5°C.
- Step 2 : Neutralize with sodium bicarbonate, isolate via filtration, and recrystallize for purity.
How is the crystal structure of this compound determined, and what software is recommended for refinement?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic systems (space group P2₁/c) with cell parameters a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, and β = 99.95° have been reported for analogs . The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography, even with high-resolution or twinned data .
Q. Methodological Insight :
- Use Mercury or OLEX2 to visualize hydrogen-bond networks.
- Analyze dihedral angles (e.g., 1.13° between fused rings) to assess planarity .
How can researchers resolve contradictions in reported biological activities of similar methanesulfonamides?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural variations. For example:
Q. Methodological Insight :
- Validate activities using orthogonal assays (e.g., SPR for binding, functional cAMP assays).
- Perform molecular dynamics simulations to assess binding stability.
What analytical techniques are essential for characterizing this compound?
Q. Basic Research Focus
Q. Advanced Tip :
How do hydrogen-bonding motifs affect its solid-state properties?
Advanced Research Focus
In the crystal lattice, N–H⋯O (2.87 Å) and C–H⋯O (2.65 Å) interactions form R₂²(14) ring motifs , influencing melting points and mechanical stability . These motifs can guide co-crystal design for enhanced dissolution rates.
Q. Methodological Insight :
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.
What computational strategies are used to predict its pharmacological potential?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Glide for binding affinity predictions (e.g., targeting viral polymerases or GPCRs) .
- QSAR : Correlate substituent effects (e.g., 7-methyl vs. 3-methyl) with activity using MOE or Schrödinger.
Example :
Analogous compounds show improved analgesic activity when the quinoline core is planar, enhancing blood-brain barrier penetration .
How to address refinement challenges in crystallography for this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
